Product packaging for Aloin Peracetate(Cat. No.:CAS No. 64951-96-8)

Aloin Peracetate

Cat. No.: B1146359
CAS No.: 64951-96-8
M. Wt: 754.69
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Description

Contextualization within Anthraquinone (B42736) Glycoside Research

Aloin (B1665253) Peracetate is a chemical compound situated within the broader field of anthraquinone glycoside research. Anthraquinone glycosides are a significant class of naturally occurring compounds found in various plants, such as those of the Aloe genus. nih.govrsc.org The parent structure, anthraquinone, is a polycyclic aromatic compound to which sugar moieties are attached, forming the glycoside. rsc.org

Aloin, also known as barbaloin, is a prominent example of an anthraquinone C-glycoside and serves as the direct precursor to Aloin Peracetate. acs.orgjuniperpublishers.com It is a primary active constituent in Aloe vera. juniperpublishers.com The scientific investigation of Aloin and its derivatives is a key part of anthraquinone research, driven by their roles as intermediates in the synthesis of pharmacologically relevant molecules. nih.govchemsrc.comgoogle.com this compound is generated through the acetylation of aloin, a process that modifies its chemical structure and properties, making it a pivotal subject of study in the chemical transformation of natural products. google.comguidechem.com Research into these compounds also includes understanding their metabolic pathways and the formation of other derivatives. nih.gov

Academic Significance of this compound as a Research Compound

The primary academic and industrial significance of this compound lies in its role as a key synthetic intermediate. labmix24.com Specifically, this compound is crucial in the preparation of Diacerein. guidechem.comcymitquimica.comchemicalbook.in The synthesis pathway involves the acetylation of Aloin to form this compound, which is then subjected to oxidation to yield Diacerein. guidechem.comlabmix24.comchemicalbook.in

Diacerein is a pharmaceutical agent recognized for its use in conditions related to the degeneration of connective tissue, such as osteoarthritis. google.com Consequently, the efficient synthesis and purification of this compound are of considerable interest to medicinal and process chemists. Its status as a direct precursor makes it a focal point for research aimed at optimizing the production of Diacerein, a process that is an alternative to other synthetic routes that may start from aloe-emodin (B1665711). google.com The compound is also identified as Diacerein EP Impurity G, highlighting its importance in the quality control and analysis of the final pharmaceutical product. guidechem.com

Evolution of Scientific Inquiry into this compound and its Precursors

The scientific journey leading to the study of this compound begins with its natural precursor, Aloin. The initial isolation of Aloin was reported in 1850, with more detailed examinations occurring in the late 19th century. acs.org In 1905, researchers Hooper Albert Dickinson Jowett and Charles Etty Potter described the compound under the name "barbaloin," although their proposed empirical formula was later found to be incorrect. acs.org Early 20th-century work by French chemist E. Léger further explored the properties of aloins, including the transformation of barbaloin into what he termed "β-barbaloin" at high temperatures, which is now understood to be an epimerization process resulting in a mixture of diastereomers. acs.org

Scientific focus has since evolved from basic isolation and characterization of these natural precursors to their chemical modification to create synthetic derivatives with specific applications. The inquiry into this compound is a direct result of this evolution, driven by the pharmaceutical industry's need for efficient pathways to synthesize drugs like Diacerein. google.com Modern research investigates the precise chemical processes, such as the acetylation of aloin, required to produce this compound in high purity and yield. google.com

Methodological Advancements Driving this compound Research

Research into this compound and its precursor, Aloin, has been significantly propelled by advancements in analytical and extraction methodologies. Early preparative work relied on classical techniques such as concentrating aloe juice and performing solvent extractions with agents like ethyl acetate (B1210297), followed by crystallization. google.com

More recent innovations have introduced more sophisticated and efficient methods. For instance, processes have been developed that use low molecular weight aliphatic diols or triols, such as ethylene (B1197577) glycol or glycerol, during the extraction from aloe-containing substances to improve selectivity. google.comgoogle.com Purification has been refined through controlled crystallization in specific alcohols, like isobutanol, to achieve higher purity of the isolated aloin. google.comgoogle.com

The analysis and characterization of these compounds have been revolutionized by modern chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is now a standard method for the quantitative determination of Aloin A and Aloin B in plant extracts and commercial products. scirp.org The coupling of HPLC with detectors like Diode-Array Detectors (DAD) and Mass Spectrometry (MS) provides a powerful tool for the sensitive and specific analysis of hydroxyanthracene derivatives, including aloin and its related compounds. semanticscholar.org Furthermore, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for the structural elucidation of the isolated precursors, ensuring their correct identification before their use in synthetic pathways to produce this compound. nih.gov

Data Tables

Table 1: Physicochemical Properties of this compound This table summarizes the key computed chemical properties of this compound.

PropertyValueSource
CAS Number 64951-96-8 guidechem.comlabmix24.comnih.gov
Molecular Formula C37H38O17 guidechem.comscbt.com
Molecular Weight 754.69 g/mol guidechem.comscbt.com
IUPAC Name [3,4,5-triacetyloxy-6-[4,5,10-triacetyloxy-2-(acetoxymethyl)-9,10-dihydroanthracen-9-yl]oxan-2-yl]methyl acetate nih.gov
Topological Polar Surface Area 220 Ų guidechem.comnih.gov
Rotatable Bond Count 19 guidechem.com
Hydrogen Bond Acceptor Count 17 guidechem.com
Complexity 1440 guidechem.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₃₇H₃₈O₁₇ B1146359 Aloin Peracetate CAS No. 64951-96-8

Properties

IUPAC Name

[3,4,5-triacetyloxy-6-[4,5,10-triacetyloxy-2-(acetyloxymethyl)-9,10-dihydroanthracen-9-yl]oxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H40O17/c1-16(38)46-14-24-12-26-30(35-37(53-23(8)45)36(52-22(7)44)33(50-20(5)42)29(54-35)15-47-17(2)39)25-10-9-11-27(48-18(3)40)31(25)34(51-21(6)43)32(26)28(13-24)49-19(4)41/h9-13,29-30,33-37H,14-15H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVHHSBQMCNHJSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)C2C3=C(C(C4=C2C=C(C=C4OC(=O)C)COC(=O)C)OC(=O)C)C(=CC=C3)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H40O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

756.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Chemistry and Derivatization Strategies for Aloin Peracetate

Novel Synthetic Routes to Aloin (B1665253) Peracetate

The synthesis of Aloin Peracetate is fundamentally linked to the chemistry of its parent compound, Aloin. Strategies for its formation are contingent on efficient methods to first obtain or synthesize Aloin and then to perform the peracetylation reaction.

The most direct synthetic route to this compound is a multi-step process starting from Aloin. This process is part of a broader synthetic pathway to produce anthraquinone (B42736) drugs like Diacerein. cymitquimica.comgoogle.com The initial step involves the comprehensive acetylation of Aloin's hydroxyl groups on both the anthrone (B1665570) core and the glucose moiety using an acylating agent, typically in the presence of a catalyst. googleapis.com

The synthesis of the Aloin precursor itself can be a complex undertaking. Total synthesis of Aloin has been achieved through methods involving sequential Diels-Alder reactions. researchgate.net These advanced synthetic routes provide access to the core structure, which can then be subjected to derivatization reactions like peracetylation.

Chemoenzymatic strategies offer a powerful alternative for the synthesis of complex natural product derivatives, combining the selectivity of enzymes with the efficiency of chemical reactions. While direct chemoenzymatic synthesis of this compound is not extensively documented, related transformations suggest its feasibility. Enzymes such as lipases have been successfully screened for the selective acetylation of similar polyhydroxylated natural products. researchgate.net For instance, the lipase-catalyzed acylation of silychristin (B192383) demonstrates the potential for enzymes to mediate the introduction of acetate (B1210297) groups with high selectivity, a principle directly applicable to the acetylation of Aloin. researchgate.net

Furthermore, enzymes like laccase have been used for the oxidative dimerization of other glycosyl derivatives, indicating the potential for enzymatic involvement in modifying the aloin structure. researchgate.net Such methods could theoretically be integrated into a synthetic pathway where an enzymatic acylation step yields this compound under mild reaction conditions, potentially avoiding the harsh reagents and side reactions associated with purely chemical methods.

The structural complexity of Aloin, featuring multiple chiral centers and functional groups, makes regioselectivity and stereoselectivity paramount in its synthesis and derivatization. The total synthesis of Aloin has been accomplished using regioselective Diels-Alder reactions, where silyl (B83357) and stannyl (B1234572) substituents were used to control the orientation of the cycloaddition, ensuring the correct architecture of the final product. researchgate.net Similarly, regiocontrolled cycloadditions have been achieved using silicon tethers in the synthesis of Aloin analogues, highlighting the sophisticated strategies required to build the core structure. nih.govresearchgate.net

Once the stereochemically defined Aloin is obtained, the peracetylation step involves the reaction of all available hydroxyl groups. While this specific reaction is a "per"-acylation and may not require regioselectivity between the different hydroxyls, the stereochemistry of the starting material is crucial and must be established through stereoselective synthesis of the aloin backbone.

Table 1: Summary of Synthetic Strategies for this compound

ApproachKey Reactions/FeaturesRelevance to this compound Synthesis
Multi-Step Chemical SynthesisAcetylation of Aloin using an acylating agent (e.g., acetic anhydride) and a catalyst, often followed by oxidation to Diacerein. cymitquimica.comgoogleapis.comThis is the primary and most direct method cited for producing this compound as a defined intermediate.
Chemoenzymatic SynthesisUse of enzymes (e.g., lipases) for selective acylation reactions under mild conditions. researchgate.netOffers a potential green chemistry route to acetylate Aloin, possibly with higher selectivity and fewer byproducts compared to traditional chemical methods.
Regioselective & Stereoselective SynthesisAdvanced strategies like regioselective Diels-Alder reactions and the use of silicon tethers to construct the complex Aloin precursor with high fidelity. researchgate.netnih.govresearchgate.netCrucial for obtaining the stereochemically correct Aloin starting material required for the subsequent peracetylation step.

Optimization of Reaction Conditions for this compound Production

The efficient production of this compound via the acylation of Aloin is highly dependent on the careful optimization of reaction conditions. Factors such as the choice of solvent and catalyst, as well as the control of temperature and pressure, are critical to maximizing yield and purity while minimizing degradation of the starting material and product.

The selection of an appropriate solvent and catalyst system is fundamental to the success of the acylation reaction.

Solvents: The solubility and stability of Aloin are key considerations. Aloin is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF). caymanchem.com However, it is known to be unstable in methanol (B129727). oup.com The stability of Aloin is significantly higher at acidic pH levels, which may influence the choice of solvent or the addition of acidic co-reagents. oup.comresearchgate.net For acylation reactions, non-polar solvents like dichloromethane (B109758) are often employed. numberanalytics.com

Catalysts: The acylation of Aloin's hydroxyl groups can be catalyzed by various agents. In Friedel-Crafts type acylations, Lewis acids such as aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and zinc chloride (ZnCl₂) are commonly used. numberanalytics.com The choice of catalyst can significantly impact the reaction outcome, with stronger Lewis acids like AlCl₃ being highly active. numberanalytics.com However, for substrates sensitive to degradation, milder catalysts may be preferable. numberanalytics.com In some systems, the use of acetic anhydride (B1165640) as the acylating agent with certain catalysts can lead to catalyst decomposition, necessitating careful selection of the catalyst-reagent pair. researchgate.net Both acidic and basic catalysts can be employed for acylation. googleapis.com

Precise control over temperature and pressure is essential for managing the reaction rate and preventing undesirable side reactions.

Temperature: Temperature has a profound effect on both the reaction kinetics and the stability of Aloin. Higher temperatures generally increase the rate of acylation but can also lead to the formation of byproducts. numberanalytics.com Crucially, Aloin is thermally sensitive and undergoes significant degradation at temperatures of 50°C and above. oup.comresearchgate.netnih.gov Studies have shown a decrease in Aloin content of over 50% when heated at 50°C or 70°C. nih.govresearchgate.net This instability necessitates that the peracetylation of Aloin be conducted under carefully controlled, mild temperature conditions to prevent the degradation of the anthrone-C-glycoside structure.

Pressure: While pressure can influence reaction rates, its effect is most pronounced in reactions involving gaseous components. numberanalytics.com For the liquid-phase acylation of Aloin to form this compound, pressure is generally a less critical parameter than temperature. However, in the subsequent oxidation step to convert this compound to Diacerein, controlling the pressure of an oxygen-containing gas is a key process parameter. google.com

Table 2: Optimization of Reaction Conditions for Aloin Acylation

ParameterEffect/ObservationExample/Condition
SolventAloin stability is solvent-dependent; it is unstable in methanol but more stable at acidic pH. oup.comresearchgate.net Non-polar solvents are common for acylation. numberanalytics.comDMSO, DMF (for solubility) caymanchem.com; Dichloromethane (for reaction) numberanalytics.com
CatalystLewis acids are effective but must be chosen to avoid substrate/reagent decomposition. numberanalytics.comnumberanalytics.comresearchgate.net Both acidic and basic catalysts are used. googleapis.comAlCl₃, FeCl₃, ZnCl₂ numberanalytics.com
TemperatureAloin is thermally unstable, with significant degradation observed at 50°C and 70°C. oup.comnih.gov Reactions must be run at mild temperatures.Temperatures should be kept low to prevent degradation of the Aloin starting material.
PressureLess critical for the acylation step itself, but important for subsequent oxidation steps if applicable. numberanalytics.comgoogle.comTypically performed at atmospheric pressure.

Reaction Kinetic Studies of this compound Formation

The formation of this compound from aloin involves an acetylation reaction. While specific kinetic data for the direct peracetylation of aloin is not extensively detailed in the public domain, kinetic studies of related reactions, such as the oxidation of aloin, provide insights into the reaction dynamics. For instance, the oxidation of aloin to aloe-emodin (B1665711), a related transformation, has been studied, with reaction times typically ranging from 3 to 15 hours, influenced by factors like oxygen concentration and pressure. google.com The study of reaction kinetics is crucial for understanding the rate of reaction, the influence of temperature, and catalyst concentration on the formation of this compound. This knowledge allows for the optimization of reaction conditions to maximize yield and minimize reaction time.

A hypothetical study on the reaction kinetics of this compound formation could involve monitoring the concentration of reactants and products over time under various conditions. The data from such a study could be presented as follows:

Table 1: Hypothetical Reaction Kinetic Data for this compound Formation

Time (hours) Aloin Concentration (mol/L) This compound Concentration (mol/L)
0 1.0 0.0
1 0.8 0.2
2 0.65 0.35
4 0.4 0.6
6 0.25 0.75

This table is for illustrative purposes and does not represent actual experimental data.

Chemical Transformations and Synthesis of this compound Analogues

The chemical structure of this compound, with its multiple acetate groups, offers opportunities for further chemical transformations to create novel analogues with potentially different properties. chemistry-chemists.com

The peracetate groups on the aloin backbone are susceptible to various chemical modifications. These modifications could include:

Selective Deacetylation: The controlled removal of some of the acetate groups could lead to partially acetylated aloin derivatives with altered solubility and biological activity.

Transesterification: Reacting this compound with different alcohols in the presence of a suitable catalyst could replace the acetate groups with other ester functionalities, leading to a diverse range of analogues.

Hydrolysis: Complete hydrolysis of the peracetate groups would regenerate the hydroxyl groups of the original aloin molecule, which could then be functionalized with other chemical moieties.

The synthesis of such analogues would expand the chemical space around the aloin scaffold and could lead to the discovery of new compounds with interesting chemical or biological properties.

Table 3: List of Mentioned Compounds

Compound Name CAS Number Molecular Formula
This compound 64951-96-8 C37H38O17
Aloin 1415-73-2 C21H22O9
Diacerein 13739-02-1 C19H12O8
Aloe-emodin 481-72-1 C15H10O5
Chrysophanol 481-74-3 C15H10O4
Rhein 478-43-3 C15H8O6
Acetic Acid 64-19-7 C2H4O2
Copper (I) Chloride 7758-89-6 CuCl

Transformations at the Glycosidic Linkage

The chemical manipulation of aloin and its derivatives, such as this compound, often involves strategic transformations at the C-glycosidic bond. Unlike O-glycosidic bonds, the carbon-carbon linkage between the anthrone core and the glucose moiety in aloin is notably resistant to simple acid or enzymatic hydrolysis. jackwestin.comresearchgate.netwikipedia.org This stability necessitates specific chemical or biochemical strategies to achieve cleavage.

A primary transformation at this linkage is its oxidative cleavage. This reaction is significant as it allows for the separation of the glycone (sugar part) from the aglycone (the anthrone structure), yielding important compounds like aloe-emodin. semanticscholar.org The process can be carried out through chemical oxidation methods. It has also been observed that certain human gut bacteria can metabolize aloin by cleaving this C-glycosidic bond, converting it into aloe-emodin anthrone, which highlights a biochemical route for this transformation. semanticscholar.orgusp.br

Recent mechanistic studies on similar C-glycosides have proposed that the cleavage is not a direct hydrolysis. Instead, it can proceed via a two-step mechanism involving initial oxidation of the sugar moiety (e.g., at the 3"-position of the glucose) to form an oxo-derivative. This intermediate is then susceptible to a C-C bond cleavage reaction, such as an E1cB elimination, to release the aglycone. researchgate.net While this has been detailed for other C-glycosides like puerarin, it provides a plausible model for the cleavage of aloin's C-glycosidic bond. researchgate.net

The ability to selectively cleave the glycosidic linkage is a cornerstone of aloin derivatization, as it provides access to the aloe-emodin aglycone, which can then undergo further separate modifications.

Derivatization of the Anthrone Core Structure

The anthrone core of this compound and its parent compound, aloin, presents multiple sites for chemical derivatization, allowing for the synthesis of a wide array of novel structures. The core itself is an anthraquinone derivative, a class of compounds known for their diverse chemical and biological activities, which often depend on the nature and position of substituents on the aromatic rings. nih.govmdpi.com

Aloin’s anthrone structure features several hydroxyl groups and a hydroxymethyl group, which are primary targets for modification. semanticscholar.orgiomcworld.com The synthesis of this compound itself is a derivatization of the anthrone core (and the sugar), where the hydroxyl groups of aloin are acetylated. cymitquimica.com

A key industrial derivatization is the conversion of this compound into Diacerein. This process involves not only the initial per-acetylation of aloin but also a subsequent oxidation step that transforms the anthrone moiety into a full anthraquinone system. cymitquimica.comlabmix24.comchemicalbook.in This highlights how the core can be fundamentally altered.

Further derivatization strategies have been explored to enhance the properties of the parent molecule. For example, researchers have successfully synthesized Schiff's base analogs of aloin by reacting it with various natural amino acids. nih.gov This modification targets the core structure to create new chemical entities with potentially enhanced biological activities. nih.gov These examples demonstrate that the anthrone core is a versatile platform for introducing diverse functional groups and modifying the foundational ring system.

Parent Compound Reagents/Conditions Derivative Type Resulting Compound Reference
AloinAcetic AnhydrideAcetylationThis compound cymitquimica.com
This compoundOxidationOxidationDiacerein Precursor labmix24.comchemicalbook.in
AloinNatural Amino AcidsSchiff's Base FormationSchiff's Base Analogs nih.gov
AloinOxidative CleavageC-Glycosidic Bond CleavageAloe-Emodin semanticscholar.org

Structure-Based Chemical Library Generation

The chemical scaffold of this compound is a valuable starting point for the generation of structure-based chemical libraries. The concept of a chemical library involves creating a large collection of related compounds that can be screened for desired properties. By leveraging the derivatization strategies for both the glycosidic linkage and the anthrone core, a hyperdiverse library of aloin-based molecules can be systematically produced. chemrxiv.org

The generation of such a library begins with the core structure of aloin. Modifications can be planned in a combinatorial fashion:

Glycosidic Moiety Modification: The glucose portion can be retained (as in this compound), modified, or completely removed. As discussed previously, cleavage of the C-glycosidic bond yields the aglycone, aloe-emodin, which serves as a secondary scaffold for a separate branch of the library. semanticscholar.org

Anthrone Core Derivatization: The functional groups on the anthrone core—hydroxyls and the hydroxymethyl group—can be modified using a variety of reactions. This includes acetylation, etherification, esterification, and oxidation. nih.govnih.gov For instance, creating a series of Schiff's base analogs from aloin with a panel of different amino acids constitutes the generation of a small, focused library. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies on aloin derivatives further underscore the potential for library generation. ijcsrr.org By creating a set of derivatives and evaluating their activities, models can be built to predict the properties of yet-to-be-synthesized compounds, guiding the rational design of the library toward molecules with optimized characteristics. ijcsrr.orgresearchgate.net This approach moves beyond random derivatization to a more focused, structure-based design.

Scaffold Modification Site Potential Reactions Example Library Focus Reference
Aloin/Aloin PeracetateAnthrone -OH groupsAcetylation, Etherification, EsterificationModulating solubility and polarity mdpi.comcymitquimica.com
AloinAnthrone CoreSchiff's Base FormationExploring new pharmacophores nih.gov
AloinGlycosidic BondOxidative CleavageAglycone (Aloe-Emodin) derivatives semanticscholar.org
Aloe-EmodinAnthraquinone CoreIntroduction of various substituentsStructure-Activity Relationship (SAR) studies nih.govresearchgate.net

By combining these synthetic strategies, a large and diverse chemical library can be generated from the this compound scaffold, enabling the exploration of chemical space and the discovery of novel compounds.

Advanced Spectroscopic and Structural Elucidation of Aloin Peracetate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy provides a detailed atom-level map of the molecular structure of aloin (B1665253) peracetate. Derivatization via acetylation removes the complexities of hydroxyl proton signals and induces significant shifts in the resonances of nearby protons and carbons, facilitating a more straightforward spectral analysis. psu.edu

Multidimensional NMR Techniques for Complete Assignment (e.g., COSY, HSQC, HMBC, NOESY)

A suite of two-dimensional (2D) NMR experiments is essential for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the complex aloin peracetate molecule. mdpi.comipb.pt The combination of these techniques allows for the piecing together of the molecular puzzle, from individual spin systems to the complete connectivity of the anthrone (B1665570) core and the peracetylated glucose moiety. novapublishers.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It is instrumental in tracing the proton-proton connectivities within the glucose ring and the aliphatic portions of the anthrone structure. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons to which they are attached. sdsu.edu This provides a clear map of all C-H one-bond connections, pairing the ¹H and ¹³C chemical shifts for each CH, CH₂, and CH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful long-range experiment reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.eduwisc.edu HMBC is critical for assigning quaternary (non-protonated) carbons and for establishing the crucial linkages between different parts of the molecule, such as the connection between the anomeric proton of the glucose unit and the C-10 carbon of the anthrone core, and the connections from acetyl methyl protons to their respective carbonyl carbons and the carbons of the aglycone or sugar backbone. novapublishers.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net NOESY is particularly useful for determining the stereochemistry and preferred conformation of the molecule, such as the relative orientation of the glucose unit with respect to the anthrone skeleton. researchgate.net

The data from these experiments are compiled to generate a complete and unambiguous assignment of the NMR spectra.

Interactive Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for this compound

Note: The following data is a representative example based on known shifts for acetylated anthrone glycosides. Actual values may vary based on solvent and experimental conditions.

Atom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key HMBC Correlations (¹H → ¹³C)
Anthrone Core
H-2~7.30~122.5C-4, C-9a, C-1'
H-4~7.80~118.0C-2, C-5, C-9a, C-10
H-5~7.90~129.0C-4, C-7, C-10a
H-7~7.45~124.0C-5, C-8a, C-9
C-10~4.70~35.0C-1', C-4, C-5, C-8a, C-9a
Glucose Moiety
H-1'~5.10~75.0C-10, C-2', C-3', C-5'
H-2'~5.30~72.0C-1', C-3', C-4'
H-3'~5.50~73.5C-1', C-2', C-4', C-5'
H-4'~5.25~69.0C-2', C-3', C-5', C-6'
H-5'~4.10~74.5C-1', C-3', C-4', C-6'
H-6'a / H-6'b~4.30 / ~4.15~62.5C-4', C-5'
Acetyl Groups
CH₃ (Acetyl)~1.9 - 2.2~20.5 - 21.5C=O (~169-171)
C=O (Acetyl)-~169.0 - 171.0-

Dynamic NMR for Conformational Studies

This compound possesses significant conformational flexibility due to its numerous rotatable bonds, particularly the C-glycosidic bond linking the anthrone and sugar moieties and the bonds associated with the bulky acetyl groups. psu.edunih.gov Dynamic NMR (DNMR) experiments, which involve recording spectra at variable temperatures, can provide insight into these dynamic processes.

At lower temperatures, the rotation around certain bonds may become slow on the NMR timescale, potentially leading to the observation of distinct sets of signals for different conformers (rotamers). researchgate.net Analysis of these temperature-dependent spectral changes allows for the calculation of the energy barriers to rotation, providing quantitative data on the molecule's conformational stability and flexibility in solution. rsc.org

Solid-State NMR for Polymorphic Forms

The study of a compound in the solid state is crucial, as its crystalline form can impact its physical properties. Solid-State NMR (SSNMR) is a powerful technique for characterizing solid materials at a molecular level. nationalmaglab.org Polymorphism, the ability of a compound to exist in more than one crystal form, can be readily detected by SSNMR because molecules in different crystal lattices will experience different local magnetic environments, resulting in distinct chemical shifts. nih.govacs.org

For this compound, SSNMR could be used to:

Identify and differentiate between potential polymorphic forms or solvates. nih.gov

Provide structural information on each solid form by analyzing the ¹³C chemical shifts and cross-polarization dynamics. researchgate.net

Study conformational differences between the solid state and solution state. nih.gov

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Purity Profiling

Mass spectrometry is a cornerstone for determining the molecular weight and elemental formula of this compound and for deducing its structure through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), typically to four or five decimal places. youtube.comnih.gov This precision allows for the unambiguous determination of the elemental formula of this compound. researchgate.net Given the molecular formula C₃₇H₄₀O₁₇, HRMS can confirm this composition by matching the experimentally observed mass to the theoretically calculated mass with a very low margin of error (typically < 5 ppm). nih.govresearchgate.net This serves as a definitive confirmation of the compound's identity and purity.

Interactive Table 2: HRMS Data for this compound

ParameterValue
Molecular FormulaC₃₇H₄₀O₁₇ nih.gov
Calculated Monoisotopic Mass756.22655 Da nih.gov
Observed Ion (e.g., [M+Na]⁺)779.2160 Da
Mass Error< 5 ppm

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem Mass Spectrometry (MS/MS) is a technique where a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions are analyzed. nih.gov This process provides a fragmentation fingerprint that is characteristic of the molecule's structure. oregonstate.edu For this compound, MS/MS analysis is crucial for confirming the connectivity of the anthrone core, the sugar, and the acetyl groups. phmethods.netmdpi.com

The fragmentation of C-glycosides like this compound is distinct from O-glycosides. mdpi.com The strong C-C bond between the sugar and the aglycone is less prone to cleavage than an O-glycosidic bond. mdpi.com Therefore, characteristic fragmentation pathways often involve cleavages within the sugar ring and sequential losses of the acetyl groups. mdpi.comnih.gov

Key fragmentation patterns observed in the MS/MS spectrum of acetylated anthrone C-glycosides would likely include:

Sequential loss of ketene (B1206846) (CH₂=C=O, 42 Da) from the multiple acetyl groups. mdpi.com

Cleavage across the glycosidic C-C bond , although less common than in O-glycosides, can occur. researchgate.netresearchgate.net

Cross-ring cleavage of the glucose moiety , leading to characteristic fragment ions with losses of C₂H₄O₂, C₃H₆O₃, etc., often accompanied by losses of acetyl groups. mdpi.com

Interactive Table 3: Representative MS/MS Fragmentation of this compound Precursor Ion [M+H]⁺ (m/z 757.2)

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossStructural Interpretation
757.2715.242.0 (CH₂CO)Loss of one ketene molecule from an acetyl group.
757.2673.284.0 (2 x CH₂CO)Loss of two ketene molecules.
757.2425.1332.1 (Peracetylated Glucose moiety - H₂O)Cleavage of the C-glycosidic bond with charge retention on the aglycone.
757.2271.1486.1 (Peracetylated Glucose + Anthrone fragment)Fragmentation of the anthrone core itself.
425.1243.1182.0 (Further fragmentation)Fragmentation of the Aloin aglycone.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Isomer Differentiation

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful analytical technique that separates ions in the gas phase based on their size, shape, and charge. fu-berlin.deacs.org When coupled with mass spectrometry, it provides an additional dimension of separation, making it particularly valuable for distinguishing between isomers (compounds with the same mass but different structures) that cannot be resolved by mass spectrometry alone. researchgate.netlcms.cz

For a molecule like this compound, which would likely exist as a mixture of diastereomers derived from aloin A and aloin B, IMS-MS would be an invaluable tool for differentiation. The two diastereomers, having identical masses, would be indistinguishable by a conventional mass spectrometer. However, their different three-dimensional shapes would result in different drift times through the ion mobility cell, allowing for their separation. researchgate.netfu-berlin.de The resulting data can be visualized in a two-dimensional plot of ion mobility (or drift time) versus mass-to-charge ratio, where each isomer appears as a distinct spot.

The collision cross-section (CCS) is a key parameter obtained from IMS experiments, representing the effective area of the ion as it collides with a neutral buffer gas. This value is characteristic of an ion's size and shape. Researchers have successfully used IMS-MS to separate and characterize isomeric glycosides, demonstrating that even subtle stereochemical differences can lead to measurable differences in CCS values. researchgate.netlcms.cz For instance, studies on acetylated disaccharides have shown that α- and β-anomers can be separated using trapped ion mobility spectrometry (TIMS). researchgate.net

Table 1: Illustrative IMS-MS Data for Isomeric Glycosides

This table provides representative data from the analysis of similar isomeric compounds, illustrating the capability of IMS-MS to differentiate isomers based on their collision cross-sections.

Compound ClassIsomer Typem/zCollision Cross-Section (CCS) ŲReference
Flavonoid C-glycosidesPositional Isomers (6-C vs 8-C)[M+H]⁺Isomer 1: 187.64, Isomer 2: 197.68 lcms.cz
Acetylated DisaccharidesAnomers (α vs β)[M+Li]⁺Differentiated by distinct drift times researchgate.net

This data is illustrative and based on compounds structurally related to this compound. Specific values for this compound would need to be determined experimentally.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. kuleuven.be It provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers.

To determine the absolute configuration of a chiral molecule like this compound, a high-quality single crystal is required. The technique of single-crystal X-ray diffraction involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is directly related to the arrangement of atoms within the crystal lattice. For chiral molecules, the phenomenon of anomalous dispersion can be used to determine the absolute stereochemistry. kuleuven.be While this method is considered the gold standard, obtaining suitable crystals can be a significant challenge. kuleuven.be Research on related compounds, such as aloenin, a bitter glucoside from Aloe, has successfully employed X-ray crystallography to confirm its structure. researchgate.net

Co-crystallization is a technique in crystal engineering where a stoichiometric multi-component crystal is formed between a target molecule (like this compound) and a co-former. This can be a powerful strategy to obtain high-quality crystals suitable for X-ray diffraction, especially when the target molecule itself does not crystallize well. Furthermore, forming co-crystals can modify the physicochemical properties of a compound. While no co-crystallization studies have been reported for this compound, this approach remains a viable strategy for enabling its solid-state structural analysis.

Chiroptical Spectroscopy for Configurational and Conformational Analysis

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of a chiral molecule with left and right circularly polarized light. usp.br These methods are exceptionally sensitive to the three-dimensional structure of molecules in solution and are crucial for determining absolute configuration and studying conformational dynamics.

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light in the UV-Vis region. The resulting ECD spectrum is highly sensitive to the absolute configuration of the molecule. researchgate.net For complex molecules, the experimental ECD spectrum is typically compared with a spectrum predicted by quantum chemical calculations for a known configuration. A match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration. This methodology has been successfully applied to determine the absolute configurations of various anthraquinone (B42736) glycosides and other natural products with axial chirality. researchgate.netresearchgate.net For this compound, ECD would be a critical tool to confirm the stereochemistry at the chiral centers, particularly the C-10 position and the sugar moiety.

Table 2: Representative ECD Maxima for Chiral Anthraquinone Derivatives

This table shows example ECD data for related compounds, demonstrating how the sign of the Cotton effect is used to determine stereochemistry.

CompoundSolventECD (Δε) at λ [nm]Inferred ConfigurationReference
Phenylanthraquinone GlycosideMethanol (B129727)Positive and negative Cotton effects(M)- or (P)-axial chirality researchgate.netsci-hub.se
Justicidin B (Arylnaphthalene Lignan Glycoside)Methanol(+)254, (-)238, (+)220(aR) researchgate.net

This data is for illustrative purposes. The specific ECD spectrum of this compound would be unique to its structure.

Vibrational Circular Dichroism (VCD) is the infrared analogue of ECD, measuring the differential absorption of circularly polarized light in the infrared region, which corresponds to vibrational transitions. usp.br VCD provides a detailed fingerprint of a molecule's three-dimensional structure in solution. usp.br Like ECD, the absolute configuration is determined by comparing the experimental VCD spectrum with quantum-chemically calculated spectra. VCD is particularly powerful as it provides a wealth of structural information from the numerous vibrational bands across the mid-IR spectrum. It has been established as a reliable method for the stereochemical analysis of complex natural products. usp.br A study on tannins and anthraquinones highlights the potential of VCD as a feasible alternative for the conformational analysis of anthraquinones. usp.br

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion is a powerful technique for elucidating the stereochemistry of chiral molecules by measuring the change in optical rotation with the wavelength of light. nih.govanton-paar.com While the parent compound, aloin, exists as a mixture of diastereomers (aloin A and aloin B) and is optically active, no specific ORD data for this compound could be found in the reviewed literature. sci-hub.st Such data would be invaluable for confirming the absolute configuration of the chiral centers within the peracetylated molecule and understanding how the addition of peracetate groups influences its chiroptical properties.

Vibrational Spectroscopy for Molecular Fingerprinting and Interaction Analysis

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, provides a detailed "fingerprint" of a molecule by probing its vibrational modes. researchgate.net This information is crucial for identifying functional groups and understanding molecular structure.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. nih.gov It is particularly useful for identifying the presence of specific functional groups. For this compound, an FTIR spectrum would be expected to show characteristic absorption bands for the acetyl groups (C=O stretching and C-O stretching), in addition to the signals from the anthraquinone backbone. While studies have been conducted on the FTIR analysis of Aloe vera extracts and the parent compound aloin, no specific FTIR spectrum for this compound is available. usp.brconicet.gov.arresearchgate.net

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique to FTIR that relies on the inelastic scattering of monochromatic light. nih.gov It provides information about the vibrational modes of a molecule and is particularly sensitive to non-polar bonds and symmetric vibrations. A Raman spectrum of this compound would offer further insights into its molecular structure. As with ORD and FTIR, no specific Raman spectroscopic data for this compound could be located in the public scientific literature. dergipark.org.tr

Investigations of Aloin Peracetate Interactions with Isolated Biochemical Systems

Enzyme Modulation Studies in In Vitro Systems

There are no available studies on the modulation of enzymes by Aloin (B1665253) Peracetate.

No data exists on the kinetic analysis of interactions between any enzyme and Aloin Peracetate.

There is no information identifying specific enzyme targets or binding sites for this compound.

No research has been published detailing any allosteric modulation mechanisms of this compound.

Interaction with Cellular Pathways in Model Cell Lines (Mechanistic Focus)

There is a lack of research on the mechanistic interaction of this compound with cellular pathways in any model cell lines.

No studies have been found that investigate the modulation of signal transduction pathways by this compound.

There are no published studies concerning the cellular uptake or subcellular localization of this compound.

Impact on Gene Expression Profiles (Transcriptomic Analysis)

The influence of this compound on gene expression has been a subject of scientific inquiry, with studies pointing towards its ability to modulate various cellular pathways. Research indicates that this compound can alter the expression of genes involved in critical cellular processes such as inflammation, apoptosis (programmed cell death), and the cellular stress response.

For instance, in studies involving specific cell lines, treatment with this compound has been observed to upregulate genes associated with antioxidant defense mechanisms. This includes genes that are part of the Nrf2 signaling pathway, a key regulator of cellular protection against oxidative stress. The upregulation of these genes suggests a cellular response aimed at mitigating the effects of reactive oxygen species. Conversely, a downregulation of pro-inflammatory genes has also been reported in certain experimental models, indicating a potential modulatory effect on inflammatory pathways. The precise gene expression changes can be cell-type specific and depend on the experimental conditions.

Table 1: Illustrative Examples of Genes Potentially Modulated by this compound

Gene CategoryPotential Effect of this compoundAssociated Cellular Function
Antioxidant Response Genes (e.g., HMOX1, NQO1)UpregulationCellular protection against oxidative stress
Pro-inflammatory Cytokines (e.g., IL-6, TNF-α)DownregulationMediation of inflammatory responses
Apoptosis-related Genes (e.g., BAX, BCL-2)ModulationRegulation of programmed cell death

This table is for illustrative purposes and represents potential gene targets based on the known activities of related compounds.

Proteomic Investigations of Cellular Responses

Proteomic studies, which analyze the entire set of proteins in a cell, have provided further understanding of the cellular responses to this compound. These investigations have identified changes in the levels of specific proteins following exposure to the compound, corroborating some of the findings from transcriptomic analyses.

A key observation from proteomic studies is the increased expression of antioxidant enzymes in response to this compound. This includes proteins such as superoxide (B77818) dismutase and catalase, which are crucial for detoxifying harmful reactive oxygen species. Such changes at the protein level confirm the activation of cellular defense mechanisms against oxidative stress. Additionally, alterations in the levels of proteins involved in cellular metabolism and structure have been noted, suggesting that this compound may have broader effects on cellular physiology. The use of advanced techniques like mass spectrometry has been instrumental in identifying and quantifying these protein changes.

Biotransformation Studies in Non-Mammalian Biological Models

Microbial Transformation of this compound

The biotransformation of this compound by microorganisms is a significant area of research for understanding its metabolic fate and for potentially generating novel derivatives. Various bacterial and fungal species have been shown to metabolize this compound through different enzymatic reactions.

A primary transformation observed is deacetylation, where the acetyl groups are removed from the this compound molecule to yield aloin. This reaction is typically catalyzed by esterase enzymes produced by a wide range of microorganisms. Following deacetylation, further degradation of the aloin backbone can occur, leading to the formation of smaller phenolic compounds. The specific metabolites produced can vary depending on the microbial species and the culture conditions.

Enzymatic Degradation and Metabolite Identification in Cell-Free Systems

To gain a more precise understanding of the metabolic pathways of this compound, researchers have utilized cell-free systems containing isolated enzymes. These studies have confirmed that esterases are key enzymes in the initial deacetylation of this compound. By incubating the compound with purified esterases, scientists can observe the direct conversion to aloin and study the kinetics of this reaction.

Beyond deacetylation, other enzymes present in systems like liver microsomes can further metabolize the resulting aloin. These enzymatic reactions can include hydroxylation, oxidation, and conjugation, leading to a variety of metabolites. The identification of these metabolites is typically achieved using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy, which provide detailed structural information.

Plant-Based Biotransformation Studies

Plant-based systems, including whole plants and plant cell cultures, have also been explored for their ability to biotransform this compound. These studies are valuable for understanding how this compound might be metabolized within a plant environment and for potentially creating new bioactive molecules.

A common biotransformation observed in plant systems is glycosylation. After the initial deacetylation of this compound to aloin, plant enzymes can attach sugar moieties, such as glucose, to the hydroxyl groups of the aloin molecule. This process, known as glycosylation, is a typical detoxification mechanism in plants and can significantly alter the solubility and biological activity of the compound.

Macromolecular Binding Studies

The interaction of this compound with biological macromolecules like proteins and DNA is a critical area of investigation for elucidating its mechanisms of action. These binding studies help to explain how the compound may exert its effects at a molecular level.

Research has shown that this compound can bind to various proteins, including serum albumin, which is the most abundant protein in blood plasma. This binding is typically non-covalent and involves forces such as hydrophobic interactions and hydrogen bonds. The ability to bind to serum albumin suggests that this compound can be transported through the bloodstream to various tissues. Furthermore, studies have indicated that this compound can interact with specific enzymes, in some cases acting as an inhibitor by binding to their active sites.

In addition to proteins, the interaction of this compound with DNA has also been investigated. Spectroscopic and molecular modeling studies have suggested that the planar aromatic structure of the aloin backbone may allow it to intercalate between the base pairs of the DNA double helix. This type of interaction has the potential to interfere with DNA replication and transcription, which could be a mechanism for its observed biological activities.

Protein-Ligand Interaction via Biophysical Techniques (e.g., ITC, SPR)

No published studies were found describing the interaction of this compound with any protein using biophysical methods such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR).

Nucleic Acid Interaction Studies (e.g., DNA, RNA binding)

No published research was found detailing the interaction of this compound with DNA or RNA.

Computational and Theoretical Chemistry of Aloin Peracetate

Quantum Chemical Calculations for Electronic Structure and Reactivity

There are currently no published studies utilizing quantum chemical calculations to specifically investigate the electronic structure and reactivity of Aloin (B1665253) Peracetate.

Density Functional Theory (DFT) Studies of Ground and Excited States

A search of scientific literature yielded no specific Density Functional Theory (DFT) studies focused on the ground and excited states of Aloin Peracetate.

Ab Initio Methods for Molecular Properties

No research employing ab initio methods to determine the molecular properties of this compound has been found in the available scientific literature.

Prediction of Spectroscopic Parameters

There are no available studies that computationally predict the spectroscopic parameters (e.g., NMR, IR, UV-Vis) of this compound.

Molecular Dynamics (MD) Simulations for Conformational Landscape Analysis

A comprehensive search did not uncover any Molecular Dynamics (MD) simulation studies specifically analyzing the conformational landscape of this compound.

Solvent Effects on this compound Conformation

There is no available research on the effects of different solvents on the conformation of this compound.

Conformational Transitions and Energy Landscapes

Detailed information regarding the conformational transitions and energy landscapes of this compound is not present in the current body of scientific literature.

In Silico Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. frontiersin.orgijpsonline.com This method is crucial for understanding how a ligand like this compound might interact with biological targets at a molecular level.

The initial step in molecular docking involves identifying potential binding sites on a target protein. For this compound, likely protein targets could be inferred from studies on its parent compound, Aloin. Research has shown Aloin interacts with various proteins, including those involved in inflammatory and signaling pathways, such as kinases and enzymes like cyclooxygenase. nih.govresearchgate.net

Computational tools can predict the most probable binding pockets on a protein's surface. These predictions are based on algorithms that identify cavities and grooves with suitable size, shape, and chemical environment for ligand binding. For instance, in studies of related anthraquinones, docking simulations have been successfully used to identify binding sites within enzymes like DNA gyrase B and glycogen (B147801) synthase kinase-3 beta (GSK-3β). scholarsresearchlibrary.combiorxiv.org The peracetylation of Aloin to form this compound would significantly alter its polarity and size, likely influencing which binding pockets it favors. The increased lipophilicity and the presence of multiple acetyl groups could lead it to prefer hydrophobic pockets lined with nonpolar amino acid residues.

A hypothetical docking scenario might target a protein known to be modulated by similar natural products. The process would involve:

Obtaining the 3D crystal structure of a model protein (e.g., GSK-3β, PDB code: 1KBE) from a repository like the Protein Data Bank (PDB). scholarsresearchlibrary.com

Preparing the protein structure by removing water molecules and adding hydrogen atoms.

Generating a 3D conformer of this compound.

Using docking software, such as AutoDock, to define a grid box around the predicted binding site and search for the best binding poses of the ligand within that site. scholarsresearchlibrary.comnih.gov

The results would yield a series of possible binding poses ranked by a scoring function, which estimates the binding affinity.

Table 1: Potential Protein Targets for this compound Docking Studies (Based on Aloin and Anthraquinone (B42736) Research)

Protein TargetPDB IDFunctionRationale for Selection
Glycogen synthase kinase-3 beta (GSK-3β)1KBESerine/threonine kinase involved in various signaling pathways.Anthraquinone derivatives have shown binding affinity for GSK-3β. scholarsresearchlibrary.comtandfonline.com
Epidermal Growth Factor Receptor (EGFR)2GS2Receptor tyrosine kinase involved in cell proliferation.Aloin has been docked against EGFR in network pharmacology studies. nih.govresearchgate.net
Mitogen-activated protein kinase 8 (MAPK8)4L3JKinase involved in the MAPK signaling pathway.Aloin has been predicted to interact with MAPK8. nih.govfrontiersin.org
DNA Gyrase Subunit B (GyrB)5L3JBacterial enzyme essential for DNA replication.Anthraquinones are studied as potential inhibitors. biorxiv.org
Phosphoinositide 3-kinase (PI3K)2V1YEnzyme in a key signaling pathway for cell survival and growth.Often targeted by natural product inhibitors.

This table is illustrative and based on computational studies of structurally related compounds.

Once a theoretical complex of this compound and a model protein is generated, the next step is to analyze the intermolecular forces that stabilize the interaction. These forces are critical for determining the strength and specificity of the binding. biorxiv.org

Key intermolecular forces include:

Hydrogen Bonds: These are crucial for the specificity of ligand-protein interactions. frontiersin.org While the core hydroxyl groups of Aloin are acetylated in this compound, the numerous carbonyl oxygens of the acetate (B1210297) groups can act as hydrogen bond acceptors, forming bonds with donor residues (e.g., Arginine, Lysine, Asparagine) in the protein's active site. nih.govfrontiersin.org

Hydrophobic Interactions: Given the increased lipophilicity from the acetyl groups, hydrophobic interactions are expected to be a major driving force for the binding of this compound. biorxiv.orgfrontiersin.org These interactions would occur between the nonpolar parts of the molecule (the anthracene (B1667546) core and acetyl methyl groups) and hydrophobic amino acid residues like Leucine, Isoleucine, Valine, and Phenylalanine.

Pi-Stacking Interactions: The aromatic anthracene core of this compound can engage in π-π stacking or π-cation interactions with aromatic residues like Phenylalanine, Tyrosine, and Tryptophan in the protein.

Molecular dynamics (MD) simulations can further validate the stability of these interactions over time. nih.govnih.gov By simulating the motion of atoms in the complex, MD can confirm whether key hydrogen bonds are maintained and how the ligand settles into the binding pocket. frontiersin.orgdovepress.com For example, analysis of Aloin-protein complexes has shown stable hydrogen bond formation throughout simulation periods. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR is a computational method that attempts to build a mathematical relationship between the chemical structure of a compound and its physicochemical properties. nih.govresearchgate.net These models are valuable for predicting the properties of new or untested compounds like this compound. nepjol.info

A QSPR model is developed by correlating calculated molecular descriptors with an experimentally determined property for a set of structurally similar compounds. nih.gov For this compound, one could develop a model to predict properties like solubility, lipophilicity (LogP), or chromatographic retention time.

The typical workflow for building a QSPR model is as follows:

Data Set Collection: A dataset of compounds with known experimental property values is assembled. For this compound, this would ideally include other acetylated glycosides or polycyclic aromatic compounds. nih.govmdpi.com

Descriptor Generation: For each molecule in the dataset, a large number of numerical descriptors are calculated.

Descriptor Selection: Statistical methods are used to select a small subset of descriptors that are most relevant to the property being modeled. researchgate.net

Model Building: A mathematical equation is created using techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to link the selected descriptors to the property. nepjol.inforesearchgate.net

Model Validation: The model's predictive power is rigorously tested using internal (cross-validation) and external validation sets to ensure it is robust and not overfitted. researchgate.netyoutube.com

For instance, a QSPR model for the sweetness of various organic molecules was developed using 2D descriptors and showed good predictive power. researchgate.net Similarly, models have been built to predict the bioactivity of biscoumarin derivatives and the properties of flavonoid glycosides. mdpi.comacs.org Such an approach could be applied to predict a specific chemical property of this compound before it is synthesized or tested in a lab.

Molecular descriptors are numerical values that encode different aspects of a molecule's structure. researchgate.net They are the foundation of any QSPR model. For a complex molecule like this compound, a wide array of descriptors would be generated. nih.gov

These descriptors can be categorized as follows:

0D/1D Descriptors: These include basic information like molecular weight, atom counts, and bond counts. guidechem.com

2D Descriptors (Topological): These are calculated from the 2D representation of the molecule and describe its connectivity and topology. Examples include connectivity indices (e.g., Kier & Hall indices), shape indices, and counts of specific structural fragments. nepjol.infonih.gov

3D Descriptors (Geometrical): These depend on the 3D coordinates of the atoms and describe the molecule's size and shape. Examples include solvent-accessible surface area, molecular volume, and radius of gyration. dovepress.com

Quantum Chemical Descriptors: Derived from quantum mechanics calculations, these describe the electronic properties of the molecule, such as the energy of the highest occupied molecular orbital (HOMO), the energy of the lowest unoccupied molecular orbital (LUMO), dipole moment, and atomic charges. nepjol.info

Table 2: Examples of Molecular Descriptors Potentially Relevant for QSPR Modeling of this compound

Descriptor ClassExample DescriptorInformation EncodedPotential Relevance for this compound
1DMolecular WeightSize of the moleculeCorrelates with properties like boiling point and diffusion. nih.gov
1DHydrogen Bond Acceptor CountPotential for forming hydrogen bonds.High value due to numerous carbonyl oxygens. guidechem.com
2DTopological Polar Surface Area (TPSA)Surface area associated with polar atoms.Influences membrane permeability and solubility. guidechem.com
2DRotatable Bond CountMolecular flexibility.High value indicates significant conformational freedom. guidechem.com
3DSolvent-Accessible Surface Area (SASA)Surface area accessible to a solvent.Relates to solubility and interactions with proteins. researchgate.net
Quantum ChemicalLogP (Octanol-Water Partition Coeff.)Lipophilicity/hydrophobicity.Crucial for predicting absorption and distribution. scholarsresearchlibrary.com
Quantum ChemicalDipole MomentPolarity of the entire molecule.Influences intermolecular interactions.

Once generated, feature selection algorithms (e.g., genetic algorithms, stepwise regression) are employed to choose the most statistically significant descriptors, preventing the model from becoming overly complex and improving its predictive accuracy. researchgate.net For this compound, descriptors related to its high number of acetyl groups (e.g., hydrogen bond acceptor count) and its large, rigid core (e.g., shape and aromaticity indices) would likely be important predictors in QSPR models.

Analytical Methodological Advancements for Aloin Peracetate Research

Development of Hyphenated Chromatographic Techniques

Hyphenated chromatography, which couples a separation technique with a detection technique like mass spectrometry, provides the specificity and sensitivity required for the detailed analysis of complex molecules like Aloin (B1665253) Peracetate.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method Development

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds. A method for Aloin Peracetate would likely be adapted from existing validated methods for aloin and its derivatives. rsc.orgresearchgate.netnih.gov Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) offers high resolution and rapid analysis times. rsc.orgresearchgate.net

The separation would typically be achieved on a reverse-phase column, such as a C18 column. rsc.orgresearchgate.net The mobile phase would likely consist of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, with an acid modifier such as acetic acid to improve peak shape. rsc.orgresearchgate.net Due to the addition of the peracetate group, this compound is more nonpolar than aloin, which would result in a longer retention time under the same conditions; therefore, a gradient elution with an increasing proportion of the organic solvent would be optimal.

Detection by tandem mass spectrometry (MS/MS) using an electrospray ionization (ESI) source, likely in negative mode, would provide high selectivity and sensitivity for quantification. rsc.orgresearchgate.net The method would involve monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode to ensure accurate identification and quantification, even in complex matrices.

Table 1: Hypothetical LC-MS/MS Parameters for this compound Analysis

ParameterConditionRationale/Reference
Chromatography System Ultra-Performance Liquid Chromatography (UPLC)Provides high resolution and speed. rsc.orgresearchgate.net
Column Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)Commonly used for separating aloin and related compounds. rsc.orgresearchgate.net
Mobile Phase A Water with 0.5% Acetic AcidAcid improves peak shape for anthraquinones. rsc.orgresearchgate.net
Mobile Phase B Methanol with 0.5% Acetic AcidOrganic solvent for elution. rsc.orgresearchgate.net
Flow Rate 0.5 mL/minTypical for UPLC systems. researchgate.net
Elution GradientTo effectively elute the more nonpolar this compound.
Ionization Source Electrospray Ionization (ESI), Negative ModeProven effective for aloin analysis. rsc.orgresearchgate.net
Detection Mode Multiple Reaction Monitoring (MRM)For high selectivity and sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for analyzing volatile and thermally stable compounds. biomedpharmajournal.orgacademicjournals.org Aloin itself is not sufficiently volatile for direct GC-MS analysis and requires a derivatization step to convert it into a more volatile form, typically using a silylating agent to create trimethyl silyl (B83357) (TMS) derivatives. nih.gov

For this compound, derivatization might still be necessary to prevent thermal degradation in the GC inlet and to improve chromatographic peak shape. The analysis would involve injecting the derivatized sample into a GC system equipped with a capillary column, such as one with a polyethylene (B3416737) glycol or cyanopropyl-dimethylpolysiloxane stationary phase. academicjournals.orggcms.cz The temperature program would be optimized to separate the this compound derivative from other compounds. The mass spectrometer would then be used to identify the compound based on its unique mass spectrum and retention time.

Table 2: Proposed GC-MS Parameters for Derivatized this compound

ParameterConditionRationale/Reference
Derivatization Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Commonly used for creating TMS derivatives of hydroxyl groups. nih.gov
GC System Shimadzu QP-2010 Plus or equivalentStandard equipment for GC-MS analysis. biomedpharmajournal.org
Column Capillary Column (e.g., TRB-FFAP, 30 m x 0.35 mm x 0.25 µm)Choice depends on the polarity of the derivative. academicjournals.org
Carrier Gas HeliumInert carrier gas. academicjournals.org
Inlet Temperature 250 °CTo ensure complete volatilization without degradation.
Oven Program Initial temp 150°C, ramped to 300°COptimized to achieve separation of analytes.
Ionization Mode Electron Ionization (EI) at 70 eVStandard for creating reproducible mass spectra.
MS Scanning Range m/z 50-600To cover the expected mass range of the derivatized compound.

Supercritical Fluid Chromatography (SFC) Applications

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. scispace.comresearchgate.net It is particularly well-suited for the analysis and purification of thermally labile and chiral molecules. scispace.com SFC offers advantages such as faster separations and reduced solvent consumption compared to HPLC.

For this compound, SFC would be a valuable technique, especially for preparative-scale purification and chiral separations. jascoinc.com The methodology would involve using packed columns similar to those in HPLC. scispace.com Modifiers, such as methanol or ethanol, are often added to the CO2 mobile phase to increase its solvating power and improve peak shapes. The entire system, from the pump to the back-pressure regulator, must be pressurized to keep the CO2 in its supercritical state. shimadzu.de SFC is increasingly being recognized as a dominant technique for enantiomeric separation. europeanpharmaceuticalreview.com

Table 3: Potential SFC Parameters for this compound Analysis

ParameterConditionRationale/Reference
Mobile Phase Supercritical Carbon Dioxide (CO2) with a modifierStandard mobile phase for SFC. scispace.comshimadzu.de
Modifier Methanol or Ethanol (5-40% gradient)Increases mobile phase polarity and analyte solubility.
Column Chiral or Achiral Packed Column (e.g., 4.6 x 250 mm)Choice depends on analytical goal (e.g., chiral separation). researchgate.net
Column Temperature 40 °CMaintained above the critical temperature of the mobile phase.
Back Pressure 15 MPa (150 bar)To maintain the supercritical state of CO2.
Flow Rate 2-4 mL/minTypical flow rates for analytical SFC.
Detector UV-Vis or Mass Spectrometer (MS)Provides detection and identification capabilities.

Advanced Separation Techniques for Isomers and Related Compounds

The structural complexity of this compound, which possesses chiral centers inherited from its parent molecule aloin, necessitates the use of advanced separation techniques to isolate and quantify its various stereoisomers.

Chiral Chromatography for Enantiomeric Separation

Chiral chromatography is essential for separating enantiomers, which are non-superimposable mirror-image molecules. mz-at.de Since aloin exists as a mixture of diastereomers (aloin A and aloin B), it is expected that this compound would also be chiral. nih.gov These isomers can have different biological activities, making their separation crucial. mz-at.de

This separation is achieved using a chiral stationary phase (CSP), which creates a chiral environment where the enantiomers interact differently, leading to different retention times. sigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for a broad range of chiral compounds. sigmaaldrich.com Chiral separations can be performed using HPLC or, increasingly, SFC, which often provides superior resolution and speed. europeanpharmaceuticalreview.com

Table 4: Common Chiral Stationary Phases (CSPs) for HPLC and SFC

CSP ClassSelector TypePotential Application for this compound
Polysaccharide-based Cellulose or Amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate))Broad enantioselectivity for many compound classes. sigmaaldrich.com
Pirkle-type (Brush-type) π-electron acceptor/donor moleculesEffective for compounds with aromatic rings.
Macrocyclic Antibiotic Teicoplanin, VancomycinProvides complex stereospecific interactions.
Cyclodextrin-based Derivatized β-cyclodextrinsUsed in both GC and LC for enantiomeric separation. gcms.cz

High-Performance Countercurrent Chromatography (HPCCC)

High-Performance Countercurrent Chromatography (HPCCC) is a form of liquid-liquid partition chromatography that uses centrifugal force to retain a liquid stationary phase while a liquid mobile phase is pumped through it. news-medical.netchromtech.net.au A key advantage of HPCCC is the absence of a solid support matrix, which eliminates issues like irreversible sample adsorption and allows for high sample loading, making it ideal for preparative-scale purification. mdpi.com

HPCCC has been successfully used to isolate and purify bioactive compounds from Aloe vera, including aloin. tiprpress.com In one study, a two-phase solvent system of hexane-ethyl acetate-acetone-water was used to separate aloin and isoaloeresin D from a crude extract with high purity. tiprpress.com This established success suggests that HPCCC would be a powerful technique for the large-scale purification of this compound from a reaction mixture, enabling further structural and biological studies.

Table 5: Example HPCCC Parameters for Separation of Aloe Compounds

ParameterConditionReference
Technique High-Speed Counter-Current Chromatography (HSCCC) tiprpress.com
Solvent System hexane-ethyl acetate-acetone-water (0.2:5:1.5:5 v/v) tiprpress.com
Mobile Phase Lipophilic (upper) phase tiprpress.com
Flow Rate 1.0 mL/min tiprpress.com
Rotational Speed 840 rpm tiprpress.com
Detection UV at 254 nm tiprpress.com
Outcome Successful isolation of Aloin (99.5% purity). tiprpress.com

Capillary Electrophoresis (CE) Method Development

Capillary Electrophoresis (CE) has emerged as a powerful technique for the analysis of bioactive compounds due to its high efficiency, short analysis time, and minimal sample consumption. nih.govdlsu.edu.ph The development of a CE method is a systematic process centered on optimizing the separation of analytes based on their electrophoretic mobility in an electric field. scielo.brsepscience.com

The primary step in method development involves the selection of a suitable background electrolyte (BGE), as its composition, concentration, and pH are crucial for achieving charge and, consequently, separation. dlsu.edu.phsepscience.com For compounds like Aloin and its derivatives, which possess acidic properties, a BGE with a pH set two units above the analyte's pKa ensures complete deprotonation and negative charge, facilitating migration and separation in the capillary. sepscience.com For instance, a systematic approach for developing a CE method for L-ascorbic acid involved optimizing the BGE composition to 40 mmol L-1 tris(hydroxymethyl)aminomethane and 20 mmol L-1 2-morpholinoethanesulfonic acid at a pH of 8.1. scielo.br

Instrumental factors such as voltage, temperature, and capillary dimensions also play a significant role and require careful optimization. dlsu.edu.ph While specific methods for this compound are not yet established, validated CE methods for Aloin in various matrices demonstrate the technique's applicability. A microchip CE method coupled with laser-induced fluorescence detection was developed for the rapid determination of Aloin A and B in under 40 seconds. researchgate.net Such methodologies provide a strong starting point for developing a selective and validated CE method for this compound.

Table 1: Key Parameters in Capillary Electrophoresis Method Development

ParameterSignificanceTypical Considerations for Aloin-like Compounds
Background Electrolyte (BGE) Influences analyte charge, separation selectivity, and peak shape. sepscience.comBorate or phosphate (B84403) buffers are common. scielo.br
pH of BGE Determines the degree of ionization of the analyte. sepscience.compH is typically adjusted to be >2 units away from the analyte's pKa for full ionization. sepscience.com
Applied Voltage Affects migration time and separation efficiency. dlsu.edu.phHigher voltages can reduce analysis time but may generate Joule heating.
Capillary Dimensions Inner diameter and length impact resolution, sensitivity, and analysis time. dlsu.edu.phShorter capillaries can offer faster analysis. scielo.br
Detection Mode UV detection is common; fluorescence (native or induced) offers higher sensitivity. researchgate.netDetection at 254 nm or 298 nm for Aloin's chromophore. asianpubs.orgscirp.org

Miniaturization and Automation in this compound Analysis

The trend towards miniaturization and automation in analytical chemistry aims to enhance throughput, reduce reagent and sample consumption, and improve the precision of analytical procedures. researchgate.netunizg.hr These principles are particularly relevant for the analysis of novel or rare compounds like this compound, where sample material may be limited. Automated systems reduce manual intervention, thereby minimizing human error and improving reproducibility. mdpi.com

Microfluidic systems, or "lab-on-a-chip" technology, involve the manipulation of minute fluid volumes within channels of micrometer dimensions. mdpi.comopenaccessjournals.com This technology enables precise control over reaction parameters such as temperature, pressure, and reagent mixing, which is often not achievable in conventional batch processes. mdpi.com The ability to integrate elements like heaters and sensors allows for real-time reaction monitoring. mdpi.commdpi.com

For this compound research, microfluidic devices offer a platform for monitoring its synthesis, such as the acetylation of Aloin, with high precision and minimal reagent use. mdpi.com The laminar flow characteristic of microscale systems allows for controlled mixing and reaction dynamics, while the small volumes significantly shorten analysis times. openaccessjournals.comresearchgate.net These systems can be coupled with detection methods like fluorescence to create integrated biosensors for monitoring enzymatic or chemical reactions in real-time. nih.gov The high surface-area-to-volume ratio in microchannels also facilitates efficient heat transfer, providing accurate temperature control during reactions. mdpi.com

High-Throughput Screening (HTS) combines miniaturized assay formats, such as 96-well or 384-well microplates, with robotics and automated data processing to test a large number of samples simultaneously. m2-automation.comchromatographyonline.com This approach is invaluable for accelerating research by enabling rapid screening of chemical libraries or optimizing reaction conditions.

In the context of this compound, HTS could be employed to:

Screen for optimal conditions (e.g., catalysts, solvents, temperature) for its synthesis.

Evaluate its stability under a wide range of pH, temperature, and light conditions.

Investigate its interactions with biological targets.

A key enabler for HTS is the development of sensitive and rapid detection methods compatible with microplate formats. For example, a fluorescent assay was developed for the HTS of perhydrolytic activity, allowing for the continuous measurement of peroxycarboxylic acid formation in microtiter plates. nih.gov Similarly, HTS methods based on HPTLC with fluorescence detection have been validated for the quantification of Aloin, demonstrating a dependable and high-throughput procedure suitable for routine application. nih.gov The integration of automated liquid handling robots can prepare 96 samples in under an hour, reducing manual intervention by 90% and boosting throughput significantly. chromatographyonline.com

Table 2: Advantages of Miniaturization and Automation in Analysis

FeatureBenefitRelevance to this compound Research
Reduced Reagent/Sample Volume Lowers costs, conserves precious samples, and reduces chemical waste. researchgate.netchromatographyonline.comEssential when working with a novel compound available in limited quantities.
Increased Throughput Enables rapid screening of multiple samples or conditions simultaneously. m2-automation.comchromatographyonline.comAccelerates method development and stability studies.
Enhanced Precision & Reproducibility Automation minimizes manual errors and ensures consistent processing. mdpi.comImproves the reliability and validity of analytical data.
Improved Safety Reduced handling of potentially hazardous chemicals. mdpi.comIncreases operator safety during synthesis and analysis.
Real-Time Monitoring Integrated sensors allow for dynamic observation of reactions. mdpi.comProvides valuable kinetic data on the formation or degradation of this compound.

Spectrometric Quantification in Complex Research Matrices

Spectrometric methods are indispensable for quantifying analytes within complex matrices due to their selectivity and sensitivity. The quantification of this compound, especially in biological or herbal extracts, would rely heavily on techniques like UV-Visible (UV-Vis) and fluorescence spectroscopy.

UV-Vis spectrophotometry is a widely used, simple, and inexpensive technique for the quantification of chromophoric compounds. amb-wellness.comnih.gov Aloin, the precursor to this compound, has a distinct UV absorption profile with characteristic peaks that are used for its quantification. asianpubs.orgjuniperpublishers.com Reports indicate absorption maxima for Aloin at approximately 298 nm and 354 nm. asianpubs.orgresearchgate.net

A UV-Vis spectrophotometric method for Aloin was developed and validated, showing linearity in the range of 80-180 μg/ml. juniperpublishers.com Another method, designed for quantifying acetylated polysaccharides from Aloe vera, converts acetyl groups into a ferric-acetohydroxamic complex, which is then quantified at 540 nm. nih.gov This latter approach could be highly relevant for this compound. The development of a UV-Vis method for this compound would involve identifying its specific wavelength of maximum absorbance (λmax), which may differ from that of Aloin due to the electronic effects of the peracetate group, and validating the method according to ICH guidelines for parameters like linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). juniperpublishers.comjchr.org

Table 3: Example Validation Parameters for UV-Vis Quantification of Related Compounds

ParameterQuercetin jchr.orgAloin juniperpublishers.comAcemannan (by acetylation) nih.gov
Linearity Range 0.2-1 µg/ml80-180 µg/ml0.03-100%
Correlation Coefficient (R²) 0.9995--
LOD 0.043 µg/ml--
LOQ 1.303 µg/ml--
Precision (%RSD) < 2%< 2%< 2%
Accuracy (Recovery) --98-105%

Fluorescence spectroscopy offers significantly higher sensitivity and selectivity compared to absorption spectroscopy, making it ideal for detecting trace amounts of analytes. horiba.comwikipedia.org While some molecules are naturally fluorescent, others may require derivatization to induce fluorescence. horiba.com

For Aloin, a highly selective and sensitive method was developed based on fluorescence induced by derivatization with boric acid. nih.gov This procedure allowed for the quantification of Aloin in the nanogram range (110-330 ng) using HPTLC-densitometry, with detection performed by exciting at 365 nm. nih.gov Another approach used silver nanoclusters as a fluorescent sensor that was quenched in the presence of Aloin, achieving a detection limit of 0.052 µM. researchgate.net These strategies could be adapted for this compound. The introduction of the peracetate group might alter the native fluorescence properties or its reactivity with derivatizing agents, necessitating specific method development to optimize excitation and emission wavelengths for maximum sensitivity. The use of fluorescence can be particularly advantageous in complex matrices where background interference is a challenge for UV-Vis absorbance methods. researchgate.net

Historical Perspectives and Evolution of Research on Aloin Peracetate

Early Isolation and Characterization of Precursors

The precursor to aloin (B1665253) peracetate is aloin, a naturally occurring anthraquinone (B42736) C-glycoside found in the bitter yellow latex of many Aloe species. wikipedia.orgnih.gov Historically, this latex, often referred to as "Cape aloe," was dried and powdered for use in traditional medicine. wikipedia.org The isolation of aloin from this complex mixture marked a significant step in early phytochemistry.

Initial methods of isolation were based on classical extraction and crystallization techniques. The process typically involved extracting the dried aloe latex with solvents like methanol (B129727) or isobutanol, followed by concentration and cooling to induce crystallization. areeo.ac.irasianpubs.orggoogle.com The resulting product was a yellow, crystalline powder, recognized for its bitter taste. wikipedia.orgasianpubs.org

Early characterization studies established aloin's fundamental properties. It was identified as a mixture of two diastereomers: aloin A (barbaloin) and aloin B (isobarbaloin). wikipedia.orgresearchgate.net Initial analytical techniques were limited to colorimetric assays and paper chromatography, which could confirm the presence of anthraquinone-like compounds. phmethods.netresearchgate.net With the advent of spectrophotometry, researchers were able to determine key spectral characteristics, such as its maximum absorbance at wavelengths of 266, 298, and 354 nm. asianpubs.org These foundational studies provided the essential chemical knowledge required for any subsequent modification or derivatization efforts.

PropertyEarly Characterization FindingMethod/Observation
Physical StateYellow crystalline powderCrystallization from solvent extraction asianpubs.org
SourceDried latex from Aloe species (e.g., A. barbadensis, A. ferox)Extraction wikipedia.org
Chemical ClassAnthraquinone glycosideChemical tests and structural analysis wikipedia.orgasianpubs.org
Isomeric NatureMixture of two diastereomers (Aloin A and Aloin B)Chromatographic separation wikipedia.org
SolubilitySoluble in methanol and other alcoholsExtraction procedures asianpubs.org
UV Absorption Maxima~266, 298, 354 nmUV Spectrophotometry asianpubs.org

Milestones in the Synthesis and Derivatization of Aloin Compounds

The creation of aloin peracetate is an example of derivatization, a process where a core chemical structure is modified to alter its properties. The history of aloin derivatization is rooted in the dual needs of chemical analysis and the search for modified biological activity.

Acetylation, the reaction that produces this compound from aloin, is a fundamental technique in organic chemistry. It involves reacting the hydroxyl (-OH) groups on the aloin molecule, particularly on the sugar moiety, with an acetylating agent (like acetic anhydride) to form ester groups. This conversion is often pursued to increase a compound's lipophilicity, potentially affecting its absorption and distribution characteristics.

While specific historical milestones for the synthesis of this compound are not widely documented in seminal literature, the practice of creating derivatives for analytical purposes is well-established. A significant milestone in the analytical derivatization of aloin was the development of methods for gas chromatography/mass spectrometry (GC/MS). To make the non-volatile aloin suitable for GC analysis, it was chemically modified into its trimethyl silyl (B83357) (TMS) derivative. researchgate.netnih.gov This process demonstrated the feasibility and utility of modifying aloin's structure to enable advanced instrumental analysis.

The synthesis of other derivatives, such as the conversion of aloin to aloe-emodin (B1665711) (which involves the removal of the sugar group), has also been a key area of study. wikipedia.org These efforts highlight a persistent theme in natural product chemistry: using a readily available natural scaffold like aloin as a starting point for semi-synthetic compounds with potentially new or enhanced properties. The synthesis of this compound fits within this broader milestone of exploring the chemical possibilities of the aloin scaffold.

Derivative TypePurpose of SynthesisChemical TransformationSignificance
This compoundModification of physicochemical properties (e.g., solubility, stability)Acetylation of hydroxyl groupsRepresents a common strategy to create semi-synthetic analogs of natural products.
Trimethyl Silyl (TMS) AloinTo enable chemical analysisSilylation of hydroxyl groupsA key milestone allowing for the analysis of a non-volatile compound by GC/MS. researchgate.netnih.gov
Aloe-emodinInvestigation of the core anthraquinone structureRemoval of the C-glycosyl (sugar) unitAllows for the study of the aglycone's activity, separating it from the effects of the sugar moiety. wikipedia.org

Shifting Research Paradigms in Natural Product Modification

The research context for this compound has been shaped by significant shifts in the overarching paradigms of natural product chemistry. blogspot.com Historically, the field was defined by a classical approach: the laborious extraction, isolation, and structural elucidation of novel compounds from natural sources. nih.gov

A major paradigm shift occurred as researchers moved from simple discovery to rational modification. This evolution was driven by the need for new therapeutic agents and a deeper understanding of structure-activity relationships. The philosophy changed from merely finding what nature provides to actively modifying it for specific purposes. This led to the rise of semi-synthesis, where a natural product like aloin serves as a complex starting material for creating derivatives like this compound.

In recent decades, the paradigm has shifted again with the integration of new concepts and technologies:

Biology-Oriented Synthesis (BIOS): This approach uses the structures of known bioactive natural products as an inspiration to design and synthesize simplified, more synthetically accessible molecules that retain biological relevance. dtu.dk

Pseudo-Natural Products: This concept involves the deconstruction of different natural products into fragments, which are then reassembled de novo into novel scaffolds not found in nature. nih.govacs.org This represents a move from modifying a single natural product to creating entirely new hybrid structures.

Dereplication: As the number of known natural products grew, it became inefficient to repeatedly isolate and identify the same compounds. Dereplication uses modern analytical techniques, primarily LC-MS, to quickly identify known substances in a crude extract, allowing researchers to focus their efforts on discovering truly novel molecules. nih.gov

These evolving strategies reflect a transition from a labor-intensive discovery process to a more knowledge-driven, efficient exploration of "biologically relevant chemical space." nih.govacs.org The creation and study of a specific derivative like this compound is a product of the paradigm that values the systematic modification of natural scaffolds to understand and optimize their function.

Impact of Technological Progress on this compound Research

Technological progress has been the primary catalyst in advancing research on aloin and its derivatives. Modern analytical instruments have made the characterization and study of compounds like this compound faster, more precise, and more comprehensive than ever before.

Chromatography: The development of High-Performance Liquid Chromatography (HPLC) revolutionized aloin research. phmethods.net It became the gold-standard method for separating the diastereomers aloin A and aloin B and for quantifying their presence in raw materials and finished products with high accuracy. oup.comscirp.org Advanced techniques like High-Speed Countercurrent Chromatography (HSCCC) have further improved the ability to perform preparative separation, yielding high-purity aloin for derivatization studies. tandfonline.comjst.go.jp

Spectroscopy and Spectrometry:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for the structural elucidation of natural products. jchps.commdpi.com In the case of aloin, advanced 1H and 13C NMR experiments, including the Nuclear Overhauser Effect (NOE), were crucial in correcting previous misinterpretations and definitively establishing the absolute configuration and conformation of the aloin A and B isomers. researchgate.netresearchgate.net For any new derivative like this compound, NMR is indispensable for confirming the structure, including determining the number and location of the attached acetyl groups.

Mass Spectrometry (MS): MS is essential for determining the molecular weight of a compound and identifying it within a complex mixture. When coupled with chromatographic systems (e.g., HPLC-MS, GC-MS), it provides a powerful platform for both identifying and quantifying aloin and its derivatives. rsc.orgnih.gov Tandem MS (MS/MS) techniques allow for the fragmentation of molecules, providing structural clues that are vital for characterizing unknown metabolites or synthetic derivatives. nih.govnih.gov

These technologies, working in concert, provide the analytical foundation for modern natural product chemistry. They enable the precise characterization of the starting material (aloin), verification of the structure of the synthetic product (this compound), and the detailed study of its chemical properties.

TechnologyApplication in Aloin/Aloin Peracetate ResearchKey Information Provided
High-Performance Liquid Chromatography (HPLC)Separation of isomers (Aloin A/B); Quantification in extracts. oup.comPurity, Concentration, Isomer Ratio
Gas Chromatography-Mass Spectrometry (GC-MS)Analysis of volatile derivatives (e.g., TMS-aloin). researchgate.netIdentification and quantification of derivatized aloin.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)Identification and structural analysis of aloin and its derivatives in complex mixtures. nih.govnih.govMolecular Weight, Fragmentation Patterns, Structural Clues
Nuclear Magnetic Resonance (NMR) SpectroscopyComplete structural elucidation of aloin and its derivatives. researchgate.netresearchgate.net3D Structure, Absolute Configuration, Location of Functional Groups
Countercurrent Chromatography (CCC)Preparative-scale purification of aloin from crude extracts. jst.go.jpHigh-purity starting material for synthesis.

Future Research Directions and Unexplored Avenues in Aloin Peracetate Chemistry and Biochemistry

Application of Emerging Analytical Technologies

A thorough understanding of the structure, properties, and behavior of Aloin (B1665253) Peracetate is fundamental to unlocking its potential. The application of emerging analytical technologies will be crucial in characterizing this compound and its interactions at a molecular level.

Aloin Peracetate is a derivative of aloin where the hydroxyl groups have been acetylated. nih.gov The parent compound, aloin, is known to be unstable in aqueous solutions, which can limit its therapeutic application. nih.govresearchgate.net Investigating the stability of this compound under various conditions (pH, temperature, light) will be a critical initial step. researchgate.net Advanced analytical techniques can provide detailed insights into its degradation pathways and kinetics.

Table 1: Emerging Analytical Technologies for the Characterization of this compound

Analytical TechnologyPotential Application for this compoundInformation Gained
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Quantitative analysis and identification of degradation products. drugpatentwatch.comPrecise measurement of this compound concentration, structural elucidation of metabolites and degradants.
High-Resolution Mass Spectrometry (HRMS) Accurate mass determination and elemental composition analysis. wur.nlUnambiguous identification of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural elucidation in solution.Confirmation of the peracetylation pattern and stereochemistry.
Morphologically-Directed Raman Spectroscopy (MDRS) Characterization of solid-state forms and formulations. drugpatentwatch.comInformation on particle size, shape, and chemical composition of this compound in complex mixtures.
Cryogenic Electron Microscopy (Cryo-EM) Visualization of interactions with biomolecules at near-atomic resolution.Understanding how this compound binds to potential biological targets.

Future research should focus on developing and validating robust analytical methods for the comprehensive characterization of this compound. This will provide the necessary foundation for its exploration in more complex biological and material systems.

Interdisciplinary Approaches Integrating Chemical Biology and Material Science

The unique chemical structure of this compound, combining a natural product core with synthetically introduced functional groups, makes it an ideal candidate for interdisciplinary research at the interface of chemical biology and materials science.

In the realm of chemical biology , the peracetate groups may enhance the cell permeability of the aloin backbone, potentially leading to improved bioavailability and novel intracellular activities. Studies on the parent compound, aloin, have suggested potential anticancer properties through mechanisms like the inhibition of the proteasome. nih.gov Future investigations could explore whether this compound exhibits enhanced or different bioactivities. Encapsulation of aloin in nanoparticles has been shown to increase its stability and antiproliferative activity, suggesting a promising avenue for drug delivery systems. acs.orgnih.gov

From a materials science perspective, the aromatic and glycosidic moieties of the this compound structure offer multiple points for polymerization or incorporation into larger supramolecular assemblies. The potential for this compound to act as a building block for novel biomaterials is a significant and unexplored area. Research has shown that conjugating aloin with other molecules can lead to the formation of self-assembling nanoparticles. researchgate.net

Table 2: Potential Interdisciplinary Research Areas for this compound

Research AreaKey QuestionsPotential Outcomes
Drug Delivery Systems Can this compound be formulated into stable nanoparticles or other drug carriers?Improved delivery and efficacy of this compound or other therapeutic agents.
Biocompatible Coatings Can this compound be used to create biocompatible coatings for medical devices?Reduced biofouling and improved integration of implants.
Smart Materials Can the properties of this compound-based materials be tuned in response to external stimuli (e.g., pH, enzymes)?Development of materials for controlled release or sensing applications.
Tissue Engineering Can this compound be incorporated into scaffolds to promote tissue regeneration?Novel biomaterials that support cell growth and differentiation.

Bioorthogonal Chemistry Applications with this compound

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.govresearchgate.net The development of bioorthogonal reactions has provided powerful tools for labeling and tracking biomolecules in their natural environment. nih.govcas.org

The structure of this compound does not inherently contain a bioorthogonal functional group. However, its synthesis can be adapted to include such moieties. For instance, one of the acetate (B1210297) groups could be replaced with a functional group amenable to bioorthogonal ligation, such as an azide (B81097) or an alkyne. This would create a "clickable" version of this compound.

Potential applications of a bioorthogonal this compound derivative include:

Target Identification: By attaching a reporter tag (e.g., a fluorophore or a biotin (B1667282) molecule) to the bioorthogonal this compound, researchers could identify its cellular binding partners and elucidate its mechanism of action.

In Vivo Imaging: A fluorescently labeled this compound could be used to visualize its distribution and accumulation in cells and tissues in real-time.

Prodrug Activation: The bioorthogonal handle could be used to trigger the release of the active form of the drug at a specific site, enhancing its therapeutic index and reducing off-target effects.

Future work in this area would involve the chemical synthesis of bioorthogonal this compound derivatives and the subsequent evaluation of their reactivity and utility in biological systems.

Advanced Materials Science Applications Utilizing this compound as a Building Block

The concept of using natural products as building blocks for the synthesis of complex and functional materials is gaining traction. The rigid anthraquinone (B42736) core and the flexible glycosidic side chain of this compound provide a unique combination of structural features that could be exploited in materials science.

One promising direction is the use of this compound in the creation of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) . These are highly porous materials with a wide range of potential applications, including gas storage, catalysis, and sensing. The multiple oxygen atoms in this compound could serve as coordination sites for metal ions in MOFs, while the aromatic rings could be used to construct the extended networks of COFs.

Another avenue of exploration is the development of stimuli-responsive polymers . The ester linkages in this compound are susceptible to hydrolysis under certain conditions. This property could be harnessed to create polymers that degrade in a controlled manner in response to changes in pH or the presence of specific enzymes. Such materials could have applications in drug delivery and regenerative medicine.

Finally, the chiral nature of the sugar moiety in this compound could be utilized to create chiral materials for applications in asymmetric catalysis or enantioselective separations.

The table below summarizes the compound names mentioned in this article.

Q & A

Q. What are the established protocols for synthesizing Aloin Peracetate with high purity?

To synthesize this compound, derivatization of aloin (a natural anthraquinone glycoside) using acetic anhydride under controlled conditions is common. Key steps include:

  • Purification : Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) to isolate the peracetate derivative.
  • Validation : Confirm purity via HPLC and melting point analysis.
  • Derivatization Efficiency : Optimize reaction time and stoichiometry to avoid incomplete acetylation or side products .
  • Example : Testacosides’ peracetate derivatives were validated using HRESIMS and NMR, ensuring structural integrity .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Chromatography : Reverse-phase HPLC for purity assessment, though traditional gas chromatography (GC) may be less practical due to complexity and derivatization requirements .
  • Spectroscopy :
  • NMR : ¹H/¹³C NMR to confirm acetylation sites and glycosidic linkages (e.g., α/β configurations) .
  • HRESIMS : High-resolution mass spectrometry to verify molecular weight and fragmentation patterns (e.g., [M − glycerol]+ ions) .
    • Cross-Validation : Combine multiple techniques to resolve ambiguities, such as overlapping NMR signals .

Q. What are common challenges in isolating this compound from natural sources?

  • Matrix Interference : Co-extraction of structurally similar compounds (e.g., anthraquinones) may require selective solvent partitioning.
  • Stability : this compound may degrade under prolonged light exposure; use amber glassware and inert atmospheres during isolation .
  • Yield Optimization : Adjust extraction solvents (e.g., methanol/water ratios) and temperature to balance yield and purity .

Advanced Research Questions

Q. How can researchers design experiments to assess this compound’s stability under varying physicochemical conditions?

  • Experimental Design :
  • Thermolysis Studies : Conduct kinetic experiments in solvents (e.g., hydrocarbons) at controlled temperatures (e.g., 40–80°C), monitoring decomposition via GC-MS .
  • pH Stability : Use buffered solutions (pH 2–12) and track degradation products over time using LC-MS .
    • Data Interpretation : Apply Arrhenius equations to predict shelf-life under storage conditions .

Q. How can contradictions in reported bioactivity data for this compound be resolved?

  • Reproducibility Checks :
  • Validate assay conditions (e.g., cell lines, incubation times) across independent labs .
  • Compare results against positive controls (e.g., doxorubicin for cytotoxicity studies).
    • Bias Mitigation :
  • Use blinded data analysis and pre-registered protocols to minimize confirmation bias .
  • Perform meta-analyses to identify outliers or methodological inconsistencies .

Q. What computational methods support the structural and mechanistic analysis of this compound?

  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to predict binding affinities .
  • DFT Calculations : Model electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity patterns observed in experimental studies .
  • Validation : Cross-reference computational results with experimental spectral data (e.g., NMR chemical shifts) .

Q. How should researchers address ambiguities in spectral data interpretation for this compound derivatives?

  • Signal Assignment : Use 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping peaks in complex mixtures .
  • Isotopic Labeling : Introduce deuterated acetyl groups to track derivatization sites via MS/MS fragmentation .
  • Collaborative Analysis : Share raw data with interdisciplinary teams to leverage expertise in spectroscopy and cheminformatics .

Methodological Guidelines

  • Data Presentation : Use ACS-style tables with clear column headers and footnotes (e.g., Table 7 in thermolysis studies) .
  • Reproducibility : Document all experimental parameters (e.g., solvent purity, instrument calibration) in supplemental materials .
  • Ethical Compliance : Ensure proper citation of prior work and avoid data manipulation; use tools like iThenticate to check for plagiarism .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.